Luteolinidin
Description
Definition and Classification as a 3-Deoxyanthocyanidin
This compound belongs to the specialized class of compounds known as 3-deoxyanthocyanidins, which represent a rare subset of anthocyanin-related pigments that are distinguished by their unique structural characteristics. Unlike conventional anthocyanins, 3-deoxyanthocyanidins lack a hydroxyl group at the carbon-3 position of their flavonoid backbone, a structural modification that confers distinct chemical and biochemical properties to these compounds. This absence of the carbon-3 hydroxyl group fundamentally alters the molecule's reactivity, stability, and biological interactions compared to traditional anthocyanins, making this compound and related compounds particularly noteworthy in the field of natural product chemistry.
The classification of this compound as a 3-deoxyanthocyanidin places it within a small group of naturally occurring pigments that are primarily found in mosses, ferns, and select flowering plants. These compounds are water-soluble pigments that impart distinctive orange-red and blue-violet colorations to the plant tissues in which they accumulate. The structural uniqueness of 3-deoxyanthocyanidins, including this compound, has made them subjects of intense scientific interest, particularly because their chemical properties differ markedly from those of conventional anthocyanins.
Research has demonstrated that this compound functions as a potent natural antioxidant with numerous potential health benefits, including cancer prevention capabilities. The compound's classification within the 3-deoxyanthocyanidin family also associates it with enhanced stability during food processing and handling conditions, making it particularly valuable for industrial applications as a natural food colorant. Furthermore, this compound exhibits photochromic properties, meaning it can cause changes in perceived color when exposed to ultraviolet light, which opens possibilities for designing novel food and beverage products.
Historical Context of Discovery and Research
The discovery and research trajectory of this compound reflects the broader evolution of natural product chemistry and plant biochemistry over several decades. While the search results do not provide specific dates for the initial isolation of this compound, the compound's identification as a member of the 3-deoxyanthocyanidin family emerged through systematic investigations of plant pigments and their biological functions. Early research efforts focused on understanding the distinctive coloration patterns observed in certain plant species, particularly in mosses, ferns, and members of the grass family such as sorghum.
The historical development of this compound research has been closely intertwined with investigations into plant defense mechanisms and phytoalexin production. Pivotal studies conducted in the latter part of the twentieth century established that this compound, along with related compounds such as apigeninidin, functions as a phytoalexin in sorghum plants responding to pathogenic infections. These investigations revealed that infection of sorghum mesocotyls by fungal pathogens resulted in the rapid accumulation of pigment complexes containing this compound, with the compounds demonstrating significant fungitoxic properties.
More recent research developments have expanded the understanding of this compound's biological activities beyond its role as a plant defense compound. Studies published in the twenty-first century have explored the compound's potential therapeutic applications, particularly its function as a cluster of differentiation 38 inhibitor with cardioprotective properties. These investigations have demonstrated that this compound can protect cardiac tissue against ischemia-reperfusion injury through preservation of endothelial nitric oxide synthase function and prevention of endothelial dysfunction.
The evolution of analytical techniques has also played a crucial role in advancing this compound research. High-performance liquid chromatography methods have been developed specifically for the detection and quantification of this compound in various plant materials, enabling more precise studies of its distribution and accumulation patterns. These technological advances have facilitated comprehensive evaluations of this compound content across different sorghum cultivars and environmental conditions, providing insights into the factors that influence its biosynthesis and accumulation.
Position within the Flavonoid Family
This compound occupies a distinctive position within the expansive flavonoid family, representing a specialized branch of compounds that exhibit unique structural and functional characteristics. The flavonoid family encompasses thousands of known compounds, with this compound classified specifically as a 7-hydroxyflavonoid, indicating the presence of a hydroxyl group at the carbon-7 position of the flavonoid skeleton. This classification places this compound within a subset of flavonoids that share similar hydroxylation patterns while maintaining distinct biological activities and chemical properties.
The molecular structure of this compound, with its chemical formula of carbon-15 hydrogen-11 oxygen-5, reflects the characteristic features of flavonoid compounds while incorporating the unique modifications associated with 3-deoxyanthocyanidins. The compound's systematic name, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-1-lambda-4-chromen-1-ylium, describes its complex aromatic structure that includes multiple hydroxyl groups positioned at specific carbon atoms. These hydroxyl groups contribute significantly to the compound's biological activity and chemical reactivity.
Within the broader context of flavonoid classification, this compound represents a connection between traditional flavonoid compounds and the more specialized anthocyanidin pigments. The compound's structure incorporates elements of both flavone and anthocyanidin architectures, creating a unique molecular framework that exhibits properties of both classes. This structural duality contributes to this compound's distinctive biological activities and its ability to function effectively as both a pigment and a bioactive compound.
The position of this compound within the flavonoid family also reflects its evolutionary significance and ecological importance. As a member of the 3-deoxyanthocyanidin subclass, this compound represents an evolutionary adaptation that provides plants with enhanced defense capabilities while maintaining the beneficial properties associated with flavonoid compounds. This evolutionary positioning has made this compound and related compounds valuable subjects for studying plant adaptation strategies and the development of natural defense mechanisms.
Significance in Plant Secondary Metabolism
This compound plays a crucial role in plant secondary metabolism, serving multiple functions that extend far beyond simple pigmentation to encompass complex defense mechanisms and ecological interactions. The compound's significance in plant secondary metabolism is perhaps most prominently demonstrated through its function as a phytoalexin, a class of antimicrobial compounds that plants produce in response to pathogenic threats. Research has shown that this compound accumulates rapidly in sorghum tissues following fungal infection, with its synthesis occurring specifically in response to pathogenic challenge rather than as a constitutive metabolic process.
The biosynthetic pathway leading to this compound production involves the action of dihydroflavonol 4-reductase3 of Sorghum bicolor, which converts flavanones to flavan-4-ols, initiating the synthesis of 3-deoxyanthocyanidins including this compound. This enzymatic conversion represents a critical branch point in flavonoid metabolism, directing precursor compounds toward the production of specialized defense metabolites rather than conventional anthocyanins. The specificity of this biosynthetic pathway underscores the evolutionary importance of this compound and related compounds in plant survival strategies.
The ecological significance of this compound in plant secondary metabolism extends to its role in shaping rhizosphere microbial communities. Studies have demonstrated that this compound concentrations in sorghum roots correlate with specific bacterial abundance patterns in the rhizosphere, suggesting that the compound functions as a selective antimicrobial agent that influences soil microbial ecology. These findings indicate that this compound not only protects plants from direct pathogenic threats but also modulates the broader microbial environment surrounding plant root systems.
Furthermore, this compound's significance in plant secondary metabolism is reflected in its accumulation patterns across different plant tissues and developmental stages. Research has shown that the compound's production is highly regulated and responds to various environmental stresses, including pathogenic infection, mechanical damage, and abiotic stress factors. The speed of this compound synthesis following pathogenic challenge, combined with its potent antimicrobial properties, demonstrates its critical importance in plant defense responses and its integration into broader metabolic networks that govern plant survival and adaptation.
Properties
CAS No. |
16975-93-2 |
|---|---|
Molecular Formula |
C15H11O5+ |
Molecular Weight |
271.24 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol |
InChI |
InChI=1S/C15H10O5/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8/h1-7H,(H3-,16,17,18,19)/p+1 |
InChI Key |
GDNIGMNXEKGFIP-UHFFFAOYSA-O |
SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O)O |
Other CAS No. |
1154-78-5 |
Synonyms |
luteolinidin |
Origin of Product |
United States |
Chemical Reactions Analysis
Flavylium Cation Formation
Luteolinidin exists in multiple forms, with the flavylium cation being the predominant species at low pH levels (pH ≤ 1). As the pH increases, this compound undergoes several transformations:
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Quinoidal Base : Formed when the pH rises above 1.
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Hemiketal : Generated through hydration of the quinoidal base.
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Cis-Chalcone and Trans-Chalcone : These species are formed as the reaction progresses further.
The interconversion among these species is influenced by pH and temperature, with distinct kinetics observed during these transitions .
Kinetic Behavior and Equilibrium
The kinetics of this compound's reactions can be described by a series of rapid and slower steps:
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The formation of the quinoidal base occurs almost instantaneously upon a direct pH jump.
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The subsequent hydration to form hemiketal is a slower process, followed by the formation of chalcones.
The equilibrium state can be represented mathematically, where the Gibbs free energy change () is calculated using the equation:
This relationship helps in understanding the thermodynamics associated with this compound's chemical transformations .
Reaction Pathways
A detailed kinetic scheme illustrates the transformation pathways of this compound:
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At low pH, the flavylium cation (AH+) predominates.
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Upon increasing pH, a rapid conversion to the quinoidal base (A) occurs.
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The equilibrium between these species can be expressed as:
This relationship indicates that as pH increases, the concentration of AH+ decreases while that of A increases. The transformations continue to yield stable chalcone forms under specific conditions .
Degradation Pathways
This compound's stability is notable compared to other anthocyanidins. Its degradation pathways include:
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Oxidative Dimerization : Leading to various degradation products.
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C-ring Fission : This process can yield different degradation products depending on environmental conditions.
The absence of hydroxyl groups at certain positions enhances this compound's stability compared to its counterparts like cyanidin, which is more prone to degradation in acidic conditions .
Tyrosinase Inhibition
Recent studies have shown that this compound acts as a competitive inhibitor of tyrosinase, an enzyme critical for melanin biosynthesis. The inhibitory activity was quantified with an IC50 value of 3.7 μM, indicating potent activity at micromolar concentrations.
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Kinetic Analysis : Lineweaver-Burk plots reveal that this compound maintains a constant while decreasing with increasing inhibitor concentration, confirming noncompetitive inhibition .
Cardioprotective Effects
This compound also exhibits cardioprotective properties in postischemic heart conditions by modulating cellular responses through pathways involving CD38 and NAD+ metabolism. Its interaction with these pathways suggests potential therapeutic applications in heart disease management .
Inhibitory Activity of this compound on Tyrosinase
| Compound | IC50 (μM) | Mode of Inhibition |
|---|---|---|
| This compound | 3.7 ± 0.1 | Competitive |
| Petunidin 3-O-glucoside | 10.3 ± 1.0 | Competitive |
This comprehensive analysis highlights this compound's chemical reactions and biological significance, providing insights into its potential applications in health and nutrition.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of this compound and Related Anthocyanidins
Key Observations :
- 3-Deoxy vs. Hydroxylated Anthocyanidins : The absence of the C-3 hydroxyl group in this compound and apigeninidin increases their stability under thermal and pH stress compared to cyanidin .
- Methylation : 5-O-Methylation in derivatives like 5-O-Me-luteolinidin further improves stability but reduces solubility .
Occurrence and Concentration in Natural Sources
Table 2: Concentrations in Sorghum and Other Sources
Key Findings :
- Sorghum Variability: this compound levels vary significantly across sorghum genotypes, with High-land-sweet showing the highest concentration (5.20 mg/100 g) . Apigeninidin dominates in sorghum leaf sheaths (up to 45.8 mg/g), exceeding this compound by 30-fold .
- Environmental Influence : High temperatures reduce free this compound and apigeninidin in sorghum, likely due to enzyme inactivation (e.g., phenylalanine ammonia-lyase) .
Table 3: Comparative Bioactivity
Key Insights :
- Antioxidant Superiority : this compound exhibits stronger radical scavenging activity (ABTS/DPPH assays) than apigeninidin, linked to its additional 3'-OH group .
- Anticancer Specificity : this compound is more effective than apigeninidin against colon cancer stem cells, inducing apoptosis at 200 µM .
- CD38 Inhibition : this compound uniquely inhibits CD38, a NAD+-consuming enzyme, enhancing myocardial protection post-ischemia .
Genetic and Metabolic Regulation
- SNP Associations: Three SNPs (Sb02_81796960, Sb02_81797062, Sb02_81797139) co-localize with the LeETR4 gene, regulating ethylene sensitivity and phenylpropanoid synthesis in sorghum. These SNPs explain 82% of this compound-TPC correlation .
- Biosynthetic Pathways: this compound synthesis involves flavanone intermediates (e.g., eriodictyol), regulated by CHS, CHI, and ethylene-responsive genes . Apigeninidin pathways lack the 3'-hydroxylation step, resulting in structural divergence .
Preparation Methods
Table 1: Summary of One-Step Synthesis Parameters
Biosynthetic and Natural Extraction Methods
While chemical synthesis is dominant, this compound is also produced naturally in plants as a defense compound.
Phytoalexin Pathway in Sorghum
This compound accumulates in sorghum mesocotyls in response to fungal infections (e.g., Helminthosporium maydis and Colletotrichum graminicola). This process involves:
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Elicitor Recognition : Pathogen-derived molecules trigger signaling pathways.
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Biosynthetic Enzymes :
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Flavanone 4-reductase : Converts flavanones to 3-deoxyanthocyanidins.
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Anthocyanidin synthase : Catalyzes further modifications.
-
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Tissue-Specific Accumulation : this compound localizes to infection sites, suggesting targeted synthesis.
Advantages :
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Natural Source : Eliminates synthetic reagents.
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Ecological Relevance : Models plant defense mechanisms.
Challenges :
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Low Yield : Extraction from plants is inefficient due to trace concentrations.
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Complexity : Requires controlled infection protocols.
Comparison of Preparation Methods
Synthetic vs. Natural Methods
| Parameter | Chemical Synthesis | Natural Extraction |
|---|---|---|
| Yield | High (controlled conditions) | Low (dependent on plant stress) |
| Purity | High (recrystallization/HPLC) | Variable (requires purification) |
| Scalability | Industrial feasibility | Limited (lab-scale) |
| Cost | Moderate (reagents) | High (plant cultivation + isolation) |
| Environmental Impact | Moderate (HCl use) | Low (biological process) |
Optimization and Challenges
Catalyst Selection
In the one-step method, HCl in methanol is critical for protonating intermediates and driving condensation. Alternative catalysts (e.g., acetic acid) may reduce reaction efficiency.
Substrate Design
The acetophenone derivative’s substituents dictate this compound’s hydroxyl pattern. For example:
-
5,7-Dihydroxy substitution : Achieved by using 3,4-dimethoxyacetophenone derivatives, followed by demethylation (if required).
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Steric Effects : Bulky substituents may hinder condensation efficiency.
Q & A
Q. How is luteolinidin quantitatively analyzed in plant extracts, and what methodological considerations are critical for accuracy?
this compound can be quantified using spectrophotometry or LC-MS/MS. For spectrophotometry, absorbance at 480 nm is measured, with concentrations calculated using the molar extinction coefficient of this compound (ε = 29.157 L·mol⁻¹·cm⁻¹) . However, in complex matrices (e.g., plant extracts with co-eluting phenolics), LC-MS/MS in multiple-reaction monitoring (MRM) mode is preferred. This method uses collision-induced dissociation (CID) spectra for specific detection, avoiding interference from structurally similar compounds like apigeninidin . Key considerations include calibration with authentic standards, matrix effects, and validation of extraction efficiency (e.g., solvent polarity adjustments for deoxyanthocyanidin recovery).
Q. What experimental models are used to study this compound's cardioprotective effects, and how is endothelial dysfunction assessed?
In vivo ischemia-reperfusion (I/R) injury models in rodents are standard. This compound is administered pre- or post-ischemia, with outcomes measured via cardiac function (e.g., left ventricular ejection fraction), infarct size (TTC staining), and biomarkers of oxidative stress (e.g., NAD(P)H levels). Endothelial dysfunction is evaluated through aortic ring assays, measuring nitric oxide (NO) bioavailability via eNOS activity and vasorelaxation responses. CD38 inhibition, a key mechanism, is validated using CD38-knockout controls or pharmacological inhibitors .
Q. How does pH influence this compound stability, and what encapsulation strategies improve its bioavailability?
this compound exhibits a bell-shaped stability curve, with maximal stability at pH 3–4. At higher pH (>5), degradation accelerates due to deprotonation and structural rearrangements . Encapsulation methods like maltodextrin (MD) or Arabic gum (AG) complexes, combined with freeze-drying (FD) or spray-drying (SD), enhance stability. For example, MD-FD (2:1 ratio) preserves >80% of this compound at pH 3, whereas AG-SD (2:1) mitigates degradation at pH 6 . Stability assays should include accelerated storage tests (e.g., 40°C/75% RH) and simulated gastrointestinal digestion models.
Advanced Research Questions
Q. What molecular mechanisms underlie this compound's CD38 inhibition, and how does this intersect with NAD+ metabolism in cardiac tissue?
this compound competitively inhibits CD38, a NAD+-consuming ectoenzyme, by binding to its catalytic site. This preserves intracellular NAD(P)H pools, reducing oxidative stress and mitochondrial dysfunction during I/R. Mechanistic studies use CD38-overexpressing cell lines, NAD+/NADH fluorometric assays, and molecular docking simulations to validate binding affinity (e.g., ΔG° calculations from equilibrium constants) . Complementary approaches include siRNA-mediated CD38 knockdown to confirm specificity.
Q. How do genetic polymorphisms in sorghum affect this compound biosynthesis, and what GWAS markers are associated with its accumulation?
Genome-wide association studies (GWAS) in Sorghum bicolor identified three novel SNPs (Sb02_81796960, Sb02_81797062, Sb02_81797139) on chromosome 2 linked to total phenolic content (TPC) and this compound levels. These SNPs co-localize with SbRio.02G343600, encoding ethylene receptor 4 (LeETR4), which regulates phenylpropanoid biosynthesis via ethylene signaling. High-luteolinidin genotypes show 5.82 mg/100 g higher TPC and 1.38 mg/100 g this compound compared to low-accumulating lines . CRISPR/Cas9 editing of LeETR4 could validate its role in pathway regulation.
Q. What contradictions exist in reported this compound bioactivity data, and how can experimental design address these?
Discrepancies arise in cytotoxicity studies: this compound reduced HL-60 cell viability by 90% at 200 μM , but in sorghum extracts, it constitutes ≤6.5% of total phenols, suggesting synergies with other compounds . To resolve this, studies should:
Q. How can this compound's pharmacokinetics be optimized for therapeutic applications, and what are key barriers to in vivo efficacy?
Challenges include low oral bioavailability due to poor solubility and rapid metabolism. Strategies:
- Nanoencapsulation in lactoferrin-glycomacropeptide hydrogels improves intestinal absorption .
- Prodrug synthesis (e.g., acetylated derivatives) enhances stability in gastric fluid.
- Pharmacokinetic parameters (Cmax, Tmax, AUC) should be assessed in preclinical models using LC-MS/MS quantification in plasma/tissues .
Methodological Guidelines
- Isolation : Use methanol/water/formic acid (70:28:2 v/v) for extraction, followed by semi-preparative HPLC with C18 columns .
- Structural Confirmation : Combine ¹H/¹³C NMR (e.g., anomeric proton analysis for glycosides) and high-resolution mass spectrometry (HRMS) .
- Data Reporting : Follow STREGA guidelines for GWAS or ARRIVE for in vivo studies, including raw data in supplementary files .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
